N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
Overview
Description
“N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .Scientific Research Applications
Comprehensive Analysis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide Applications
The compound N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide is a thiazole derivative. Thiazoles are a class of heterocyclic compounds that have shown a wide range of biological activities and have applications in various fields of scientific research. Below is a detailed analysis of the unique applications of this compound, focusing on six distinct fields.
Antioxidant Activity
Thiazoles: have been identified to possess significant antioxidant properties . They act by scavenging free radicals and protecting cells from oxidative stress . This compound, with its thiazole core, could be explored for its efficacy in preventing oxidative damage in biological systems, which is a key factor in aging and many diseases.
Antimicrobial and Antifungal Applications
Due to the presence of the thiazole moiety, such compounds have been used as antimicrobial and antifungal agents . The compound could be synthesized and tested against various bacterial and fungal strains to assess its potential as a new class of antibiotics or antifungals.
Antiretroviral Drug Development
Thiazole derivatives have shown promise as antiretroviral drugs . They can inhibit the replication of viruses, including HIV . Research into the specific interactions of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide with viral enzymes could lead to the development of new treatments for viral infections.
Anti-Inflammatory and Analgesic Effects
Compounds with a thiazole ring have been associated with anti-inflammatory and analgesic activities . This suggests that the compound could be beneficial in the treatment of chronic inflammatory diseases and for pain relief.
Antitumor and Cytotoxic Activity
Thiazole derivatives are known for their antitumor and cytotoxic activities . They can interfere with cell division and induce apoptosis in cancer cells . The compound’s potential in cancer therapy could be a significant area of research, particularly in drug-resistant cancers.
Neuroprotective Properties
The neuroprotective properties of thiazole compounds make them candidates for treating neurodegenerative disorders . Investigating the effects of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide on neuronal cells could provide insights into its potential as a therapeutic agent for conditions like Alzheimer’s and Parkinson’s disease.
Future Directions
Thiazoles and their derivatives continue to be a subject of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the design and structure–activity relationship of bioactive molecules, including the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Mechanism of Action
Target of Action
The primary target of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
This compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synaptic cleft. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing the transmission of nerve impulses.
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which is involved in many physiological processes, including muscle contraction, heart rate, memory, and learning . By increasing the concentration of acetylcholine, this compound enhances the transmission of nerve impulses in this pathway, potentially affecting these processes.
properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-23-14-8-6-12(7-9-14)15-11-25-19(20-15)21-18(22)17-10-13-4-2-3-5-16(13)24-17/h2-11H,1H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOUPJHPZPAHJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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